Heparin disaccharide II-H sodium salt

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

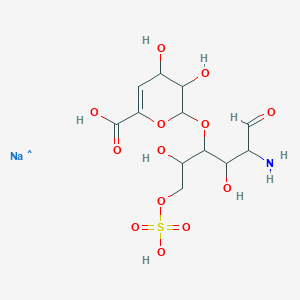

Heparin disaccharide II-H sodium salt is a complex carbohydrate derived from heparin, specifically resulting from the enzymatic action of heparinase II on de-N-sulfated heparin. Its chemical formula is with a molecular weight of approximately 381.34 g/mol. This compound is characterized by its unique structure that includes a uronic acid and an amino sugar, which are essential for its biological functions and interactions within the body .

- Hydrolysis: Breaking down into simpler sugars under acidic or basic conditions.

- Sulfation: The addition of sulfate groups can modify its biological activity.

- Acetylation: This reaction can alter the solubility and interaction properties of the compound.

These reactions are crucial for modifying the biological activity of heparin disaccharide II-H sodium salt, impacting its pharmacological properties .

Heparin disaccharide II-H sodium salt exhibits significant biological activities, primarily attributed to its anticoagulant properties. It functions by:

- Inhibiting thrombin: This prevents the conversion of fibrinogen to fibrin, thus inhibiting blood clot formation.

- Binding to growth factors: It can interact with various proteins, affecting cell proliferation and migration.

- Modulating inflammation: Heparin disaccharide II-H sodium salt has been shown to influence inflammatory responses through its interactions with cytokines and other signaling molecules .

The synthesis of heparin disaccharide II-H sodium salt can be achieved through several methods:

- Enzymatic Digestion: The most common method involves using heparinase II to digest heparin. This enzymatic process selectively cleaves specific glycosidic bonds, resulting in the formation of the disaccharide.

- Chemical Synthesis: Although less common due to complexity, chemical synthesis routes can also be employed to create this compound through stepwise glycosylation reactions.

These methods allow for the production of heparin disaccharide II-H sodium salt with varying degrees of purity and structural integrity .

Heparin disaccharide II-H sodium salt has several important applications in biomedical research and therapeutics:

- Anticoagulant Therapy: Used in the prevention and treatment of thromboembolic disorders.

- Research Tool: Serves as a model compound for studying glycosaminoglycan interactions and their biological roles.

- Drug Development: Investigated for potential use in targeted drug delivery systems due to its ability to bind various proteins and growth factors .

Studies on the interactions of heparin disaccharide II-H sodium salt reveal its capacity to bind with various proteins, including:

- Antithrombin III: Enhancing its activity and contributing to anticoagulation.

- Fibroblast Growth Factor: Modulating cellular responses involved in tissue repair and angiogenesis.

- Cytokines: Influencing inflammatory pathways through binding interactions.

These interactions highlight the compound's significance in both therapeutic applications and fundamental biological processes .

Heparin disaccharide II-H sodium salt shares structural similarities with other glycosaminoglycans. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Heparan Sulfate | Sulfated glycosaminoglycan | More extensive sulfation patterns affecting function |

| Heparin Disaccharide II-S Sodium Salt | Sulfated disaccharide | Different sulfate positioning influencing activity |

| Dermatan Sulfate | Sulfated glycosaminoglycan | Contains iduronic acid; different biological roles |

| Chondroitin Sulfate | Sulfated glycosaminoglycan | Primarily involved in cartilage structure |

The uniqueness of heparin disaccharide II-H sodium salt lies in its specific structure that allows for distinct biological activities, particularly in anticoagulation and cellular signaling, setting it apart from other similar compounds .